1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol
Overview
Description
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol is a useful research compound. Its molecular formula is C13H18BrNO3S and its molecular weight is 348.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Biological Activities and Synthesis
- Title: "Microwave-assisted synthesis of new sulfonyl hydrazones, screening of biological activities and investigation of structure–activity relationship"
- Authors: Nurcan Karaman et al. (2016)
- Abstract Summary: This study details the synthesis of novel sulfonyl hydrazone compounds incorporating piperidine derivatives. These compounds, including ones related to 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol, were evaluated for antioxidant capacity and anticholinesterase activity. The research provides insights into the antioxidant and enzymatic inhibition properties of these compounds, underlining their potential biomedical applications.
- Source: Karaman et al. (2016)
- Title: "Synthesis, Spectral Analysis and Biological Evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide"
- Authors: H. Khalid et al. (2016)
- Abstract Summary: This research synthesized a series of 1,3,4-oxadiazole derivatives, including those structurally related to this compound. The study focused on the evaluation of these compounds for butyrylcholinesterase (BChE) enzyme inhibition and performed molecular docking studies to understand their binding affinities. The findings suggest the potential therapeutic applications of these compounds in neurodegenerative disorders.
- Source: Khalid et al. (2016)
- Title: "Synthesis, Characterization, Crystal, and Molecular Structure Studies of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol"
- Authors: S. Naveen et al. (2015)
- Abstract Summary: This paper discusses the synthesis of a compound similar to this compound, focusing on its structural characterization through spectroscopic techniques and X-ray diffraction studies. The research contributes to understanding the molecular geometry and potential applications of such compounds in material sciences and pharmaceutical chemistry.
- Source: Naveen et al. (2015)
Properties
IUPAC Name |
1-(4-bromo-2,6-dimethylphenyl)sulfonylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-9-7-11(14)8-10(2)13(9)19(17,18)15-5-3-12(16)4-6-15/h7-8,12,16H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXFXZHQJSTAOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCC(CC2)O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201200651 | |
Record name | 4-Piperidinol, 1-[(4-bromo-2,6-dimethylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201200651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704068-83-6 | |
Record name | 4-Piperidinol, 1-[(4-bromo-2,6-dimethylphenyl)sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704068-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinol, 1-[(4-bromo-2,6-dimethylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201200651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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